2,6-二硝基甲苯-3-磺酸

描述

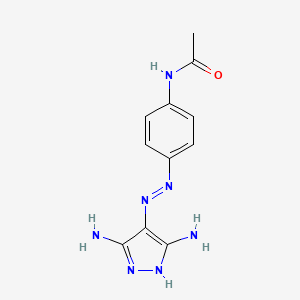

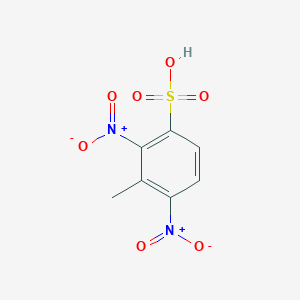

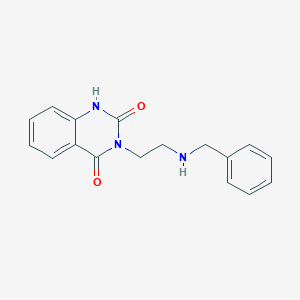

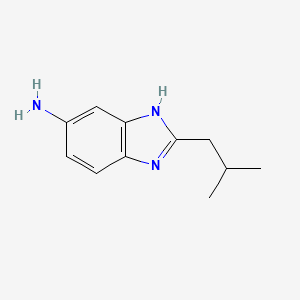

2,6-Dinitrotoluene-3-sulfonic acid is a chemical compound that is a derivative of dinitrotoluene . It contains 23 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .

Molecular Structure Analysis

The molecular formula of 2,6-Dinitrotoluene-3-sulfonic acid is C7H6N2O7S . It contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .科学研究应用

合成和化学反应

吡啶二硝基苯基硫酸盐的合成:Mori等人(1998年)的研究涉及2,4-二硝基苯甲醇和2,6-二硝基甲苯-3-磺酸的硫酸盐和葡萄糖醛酸酯的合成。这些化合物对于研究二硝基甲苯的致癌性是至关重要的(Mori et al., 1998)。

亲电芳香取代:Melhuish和Moodie(1989年)研究了二硝基甲苯异构体(包括2,6-二硝基甲苯)在硫酸或油酸中的氯化和硝化。这项研究提供了这些化合物在特定条件下的化学行为的见解(Melhuish & Moodie, 1989)。

环境和生物降解研究

假单胞菌X5的生物降解:Xu等人(2019年)研究了特定细菌菌株对二硝基甲苯磺酸盐(包括2,6-二硝基甲苯-3-磺酸)的生物降解。这对于处理受硝基芳香污染物污染的环境具有重要意义(Xu et al., 2019)。

受污染场地中的分布和迁移:赵等人(2021年)对TNT生产场地中二硝基甲苯磺酸盐的分布和迁移特性进行了研究。这项研究评估了与这些化合物相关的环境影响和健康风险(Zhao et al., 2021)。

工业应用和回收

从废酸中回收:陈、卷和魏(2005年)探讨了从甲苯硝化过程中的废酸中回收二硝基甲苯的方法,突出了其工业相关性和资源回收的潜力(Chen, Juan, & Wei, 2005)。

在炸药制造中的应用:Gilbert(1977年)详细介绍了从TNT纯化废水中提取2,4-二硝基甲苯-3-磺酸钠及相关化合物的过程,展示了其在炸药制造背景下的重要性(Gilbert, 1977)。

安全和危害

2,6-Dinitrotoluene-3-sulfonic acid is likely to share similar safety and hazard characteristics with its parent compound, dinitrotoluene. Dinitrotoluene is classified as a potential human carcinogen and is suspected of causing genetic defects . It is also toxic if swallowed, in contact with skin, or if inhaled .

作用机制

Target of Action

It’s known that nitroaromatic compounds like this one are often involved in interactions with various enzymes and proteins within biological systems .

Mode of Action

It’s known that nitroaromatic compounds can undergo various transformations, including reduction, denitration, and ring cleavage . These transformations can lead to changes in the compound’s structure and properties, potentially affecting its interactions with biological targets .

Biochemical Pathways

For instance, 2,4,6-Trinitrotoluene (TNT), a related compound, can be degraded by certain strains of Pseudomonas and fungi, which use TNT as a nitrogen source . The degradation process involves the removal of nitrogen as nitrite under aerobic conditions, followed by the reduction of the released nitrite to ammonium .

Pharmacokinetics

A study on the analysis of dinitro- and amino-nitro-toluenesulfonic acids in groundwater suggests that these compounds can be detected and quantified using liquid chromatography–mass spectrometry . This implies that the compound can persist in the environment and potentially enter biological systems.

Result of Action

Nitroaromatic compounds are generally known for their high acute and chronic toxicity . They can cause various adverse effects on biological systems, including cytotoxicity, genotoxicity, and mutagenicity .

Action Environment

The action of 2,6-Dinitrotoluene-3-sulfonic acid can be influenced by various environmental factors. For instance, the compound’s stability, solubility, and reactivity can be affected by factors such as pH, temperature, and the presence of other chemicals . In addition, the compound’s action can also be influenced by its concentration in the environment, as well as the presence and activity of relevant biological targets .

生化分析

Biochemical Properties

2,6-Dinitrotoluene-3-sulfonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. These interactions often result in the formation of reactive intermediates that can further react with cellular components, leading to potential toxicity . Additionally, 2,6-Dinitrotoluene-3-sulfonic acid can undergo reduction reactions mediated by nitroreductases, leading to the formation of amino derivatives that may have different biochemical properties .

Cellular Effects

The effects of 2,6-Dinitrotoluene-3-sulfonic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,6-Dinitrotoluene-3-sulfonic acid has been associated with oxidative stress, which can disrupt cellular homeostasis and lead to cell damage . It can also affect the expression of genes involved in detoxification processes, further influencing cellular responses to environmental stressors .

Molecular Mechanism

At the molecular level, 2,6-Dinitrotoluene-3-sulfonic acid exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as those involved in the oxidative stress response . This inhibition can lead to the accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components. Additionally, 2,6-Dinitrotoluene-3-sulfonic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress .

Temporal Effects in Laboratory Settings

The stability and degradation of 2,6-Dinitrotoluene-3-sulfonic acid in laboratory settings are important factors to consider. Over time, this compound can undergo photodegradation and microbial degradation, leading to the formation of various degradation products . These degradation products may have different biochemical properties and toxicities compared to the parent compound. Long-term exposure studies have shown that 2,6-Dinitrotoluene-3-sulfonic acid can cause persistent changes in cellular function, including alterations in metabolic pathways and enzyme activities .

Dosage Effects in Animal Models

The effects of 2,6-Dinitrotoluene-3-sulfonic acid vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxicity, including liver damage, hematological changes, and neurotoxicity . These dose-dependent effects highlight the importance of understanding the threshold levels for safe exposure to 2,6-Dinitrotoluene-3-sulfonic acid.

Metabolic Pathways

2,6-Dinitrotoluene-3-sulfonic acid is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes and nitroreductases . These pathways lead to the formation of various metabolites, some of which may be more toxic than the parent compound. The compound can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,6-Dinitrotoluene-3-sulfonic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its toxicity and biological effects. For example, its accumulation in the liver can lead to hepatotoxicity, while its presence in the nervous system can cause neurotoxic effects .

Subcellular Localization

The subcellular localization of 2,6-Dinitrotoluene-3-sulfonic acid is critical for understanding its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these organelles can influence its interactions with cellular components and its overall biochemical effects .

属性

IUPAC Name |

3-methyl-2,4-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMMYPNEHJVPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376282 | |

| Record name | 2,6-DINITROTOLUENE-3-SULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226711-10-0 | |

| Record name | 2,6-DINITROTOLUENE-3-SULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1620862.png)

![3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate](/img/structure/B1620865.png)

![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1620883.png)